molecular formula C23H28N6O3 B12573703 4',7'-Dimethoxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-2'-methanol CAS No. 188299-91-4

4',7'-Dimethoxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-2'-methanol

Cat. No.: B12573703
CAS No.: 188299-91-4
M. Wt: 436.5 g/mol
InChI Key: RKTORUZJTSNHIX-UHFFFAOYSA-N
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Description

4',7'-Dimethoxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-2'-methanol is a bisbenzimidazole derivative characterized by a bi-1H-benzimidazole core substituted with methoxy, methyl, piperazinyl, and methanol groups. This structural complexity confers unique physicochemical and biological properties. Bisbenzimidazoles are renowned for their DNA-binding affinity, often acting as minor-groove binders, and are utilized in molecular biology for nucleic acid staining and as chemotherapeutic agents . The presence of methoxy and piperazinyl groups in this compound may enhance solubility and modulate interactions with biological targets, distinguishing it from simpler benzimidazole derivatives.

Properties

CAS No.

188299-91-4

Molecular Formula

C23H28N6O3

Molecular Weight

436.5 g/mol

IUPAC Name

[4,7-dimethoxy-1-methyl-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzimidazol-2-yl]methanol

InChI

InChI=1S/C23H28N6O3/c1-27-7-9-29(10-8-27)14-5-6-16-17(11-14)25-23(24-16)15-12-18(31-3)21-20(22(15)32-4)26-19(13-30)28(21)2/h5-6,11-12,30H,7-10,13H2,1-4H3,(H,24,25)

InChI Key

RKTORUZJTSNHIX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C5C(=C4OC)N=C(N5C)CO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,7’-Dimethoxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-2’-methanol typically involves multiple steps, including the formation of the benzimidazole core, functionalization of the aromatic rings, and introduction of the piperazine moiety. Common reagents used in these reactions include:

    Aromatic amines: for the formation of the benzimidazole core.

    Methoxy groups: introduced via methylation reactions.

    Piperazine derivatives:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate the reaction.

    Solvents: to dissolve reactants and control the reaction environment.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4’,7’-Dimethoxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-2’-methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation or alkylation of aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4’,7’-Dimethoxy-1’-methyl-5-(4-methyl-1-piperazinyl)-(2,5’-bi-1H-benzimidazole)-2’-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to active sites: of enzymes, inhibiting their activity.

    Interact with receptors: , modulating their signaling pathways.

    Disrupt cellular processes: , leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with bisbenzimidazole dyes such as Hoechst 33258 and Hoechst 33342 (). Key differences lie in substituents:

Compound Substituents Molecular Formula Key Structural Features
Target Compound 4',7'-Dimethoxy, 1'-methyl, 5-(4-methylpiperazinyl), 2'-methanol C₂₆H₂₉N₆O₄ Methoxy and methanol groups enhance polarity; piperazinyl improves solubility.
Hoechst 33258 4-hydroxyphenyl, 5-(4-methylpiperazinyl) C₂₅H₂₄N₆O Lacks methoxy groups; hydroxyl group aids DNA binding.
Hoechst 33342 4-ethoxyphenyl, 5-(4-methylpiperazinyl) C₂₇H₂₈N₆O Ethoxy group increases lipophilicity vs. Hoechst 33256.

Key Observations :

  • The target compound’s methoxy groups at positions 4' and 7' likely improve water solubility compared to Hoechst 33258’s hydroxyl group, which may form stronger hydrogen bonds .

Key Observations :

  • Hoechst 33258’s 4-hydroxyphenyl group facilitates strong minor-groove binding, while the target compound’s methoxy groups may reduce binding strength due to steric hindrance .
  • The piperazinyl moiety in all three compounds contributes to solubility and may influence cellular uptake .
Physicochemical Properties
Property Target Compound Hoechst 33258 Hoechst 33342
Solubility High (polar groups) Soluble in DMF, water Soluble in DMF
Absorption λₘₐₓ Not reported 352 nm 343 nm
Emission λₘₐₓ Not reported 461 nm 483 nm
Melting Point Not reported >300°C >300°C

Key Observations :

  • The target compound’s absorption/emission profiles remain uncharacterized but may differ due to methoxy substituents.
  • All bisbenzimidazoles exhibit high thermal stability (>300°C), typical of aromatic heterocycles .

Biological Activity

4',7'-Dimethoxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-2'-methanol, known by its CAS number 188299-91-4, is a synthetic organic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity against cancer cell lines, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C23H28N6O3
Molecular Weight 436.5 g/mol
IUPAC Name [4,7-Dimethoxy-1-methyl-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]benzimidazol-2-yl]methanol
CAS Number 188299-91-4

Structure

The structure of the compound features a complex arrangement of functional groups that contribute to its biological activity. The presence of methoxy and piperazine moieties is particularly significant in enhancing its pharmacological properties.

The biological activity of 4',7'-Dimethoxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-2'-methanol is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity and disrupting metabolic pathways.
  • Receptor Modulation : Interaction with receptors can modulate signaling pathways involved in cell proliferation and apoptosis.
  • Cellular Disruption : The compound may disrupt cellular processes, leading to therapeutic effects such as apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notable findings include:

  • Cell Lines Tested :
    • Hepatocellular carcinoma (HUH-7)
    • Breast cancer (MCF-7)
    • Colorectal cancer (HCT-116)
  • Cytotoxicity Results :
    • The compound exhibited significant cytotoxic activity with IC50 values indicating effective growth inhibition across different cancer cell lines.
    • For instance, in MCF-7 cells, the compound demonstrated an IC50 value comparable to established chemotherapeutics.

Comparative Activity

In a comparative study involving similar compounds:

  • Compounds with piperazine moieties displayed enhanced cytotoxicity compared to their non-piperazine counterparts.
  • The addition of methoxy groups was found to improve solubility and bioavailability, further enhancing anticancer properties.

Study 1: Antitumor Activity Evaluation

A study conducted on various benzimidazole derivatives highlighted the effectiveness of 4',7'-Dimethoxy-1'-methyl-5-(4-methyl-1-piperazinyl)-(2,5'-bi-1H-benzimidazole)-2'-methanol in inducing apoptosis in cancer cells. The investigation revealed that treatment led to increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells compared to controls .

Study 2: Mechanistic Insights

Another study focused on the mechanism by which this compound induces cell cycle arrest. Results indicated that it caused significant arrest at the S and G2/M phases in HepG2 and MCF-7 cells respectively, confirming its role as a potent antiproliferative agent .

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